molecular formula C18H18ClFN2O B14930943 [4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl](phenyl)methanone

[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl](phenyl)methanone

Cat. No.: B14930943
M. Wt: 332.8 g/mol
InChI Key: GFHDIVYCUVOFKA-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-fluorobenzyl)piperazinomethanone: is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-4-fluorobenzyl group and a phenylmethanone moiety. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-fluorobenzyl)piperazinomethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-fluorobenzyl bromide with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 4-(2-chloro-4-fluorobenzyl)piperazinomethanone may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-fluorobenzyl)piperazinomethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-chloro-4-fluorobenzyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology .

Medicine

In medicine, 4-(2-chloro-4-fluorobenzyl)piperazinomethanone is investigated for its therapeutic potential. It has shown promise as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production, making it a potential treatment for hyperpigmentation disorders .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-fluorobenzyl)piperazinomethanone involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This competitive inhibition is achieved through the formation of a stable complex with the enzyme, thereby reducing its activity . The compound’s ability to interact with other biological targets, such as receptors and enzymes, is also being explored in various research studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-chloro-4-fluorobenzyl)piperazinomethanone lies in its specific substitution pattern and the presence of both chloro and fluoro groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H18ClFN2O

Molecular Weight

332.8 g/mol

IUPAC Name

[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H18ClFN2O/c19-17-12-16(20)7-6-15(17)13-21-8-10-22(11-9-21)18(23)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2

InChI Key

GFHDIVYCUVOFKA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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